molecular formula C10H4F2N2 B5849254 (3,4-difluorobenzylidene)malononitrile

(3,4-difluorobenzylidene)malononitrile

Cat. No.: B5849254
M. Wt: 190.15 g/mol
InChI Key: SVFZPZAJGPBFRS-UHFFFAOYSA-N
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Description

(3,4-Difluorobenzylidene)malononitrile is an α,β-unsaturated nitrile derivative characterized by a benzylidene moiety substituted with two fluorine atoms at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₀H₅F₂N₂, and its structure features a conjugated system formed by the malononitrile core (-C(CN)₂) and the difluorobenzylidene group.

The fluorine atoms in the 3,4-positions likely enhance the compound’s electrophilicity due to their strong electron-withdrawing effects, making it reactive in nucleophilic addition and cycloaddition reactions .

Properties

IUPAC Name

2-[(3,4-difluorophenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F2N2/c11-9-2-1-7(4-10(9)12)3-8(5-13)6-14/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFZPZAJGPBFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C#N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the benzylidene ring significantly influence the electronic and steric properties of benzylidenemalononitriles. Below is a comparative analysis:

Compound Name Substituents Electronic Effects Key Properties
(3,4-Difluorobenzylidene)malononitrile 3-F, 4-F Strong electron-withdrawing High electrophilicity, enhanced reactivity in Michael additions
(3-Bromobenzylidene)malononitrile 3-Br Moderate electron-withdrawing Inhibits enzymes via active-site binding; cytotoxic
(4-Nitrobenzylidene)malononitrile 4-NO₂ Strong electron-withdrawing Used in organic synthesis and biological research
(2-Trifluoromethoxybenzylidene)malononitrile 2-OCF₃ Electron-withdrawing (inductive) Enhanced reactivity in nucleophilic substitutions

Key Observations :

  • Fluorine vs.
  • Steric Effects : Fluorine’s small atomic radius minimizes steric hindrance compared to bulkier groups (e.g., trifluoromethoxy), allowing for efficient interactions with biological targets .

Key Insights :

  • Fluorinated derivatives like this compound may exhibit superior tyrosinase inhibition compared to methoxy/ethoxy-substituted analogs due to stronger electron withdrawal, which stabilizes interactions with the enzyme’s copper center .
  • Bromine substituents enhance cytotoxicity , while ethoxy/methoxy groups improve solubility and bioavailability .

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